molecular formula C13H10BrF3N2 B8508513 (5-Bromo-pyridin-2-yl)-(4-trifluoromethylbenzyl)-amine

(5-Bromo-pyridin-2-yl)-(4-trifluoromethylbenzyl)-amine

Cat. No.: B8508513
M. Wt: 331.13 g/mol
InChI Key: NWWWTRICXYCAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-pyridin-2-yl)-(4-trifluoromethylbenzyl)-amine is a useful research compound. Its molecular formula is C13H10BrF3N2 and its molecular weight is 331.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10BrF3N2

Molecular Weight

331.13 g/mol

IUPAC Name

5-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine

InChI

InChI=1S/C13H10BrF3N2/c14-11-5-6-12(19-8-11)18-7-9-1-3-10(4-2-9)13(15,16)17/h1-6,8H,7H2,(H,18,19)

InChI Key

NWWWTRICXYCAHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a round bottom flask fitted with stirrer and reflux condenser was added 2-amino-5-bromopyridine (15, 1.73 mol, 300 g) and p-trifluoromethylbenzaldehyde (16, 1.723 mol, 300 g) to a solution of trifluoroacetic acid (400 mL), triethylsilane (825 mL) and acetonitrile (7500 mL). The reaction was heated to reflux overnight (24 hours). Solvents were removed and the residue was poured into aqueous K2CO3 and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude compound was crystallized with diethyl ether/hexane to afford compound 17, 420 g (73.6%) as off white solid. MS (ESI) [M+H+]+=331.1 and 333.1 (1:1 ratio).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
825 mL
Type
reactant
Reaction Step One
Quantity
7500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.